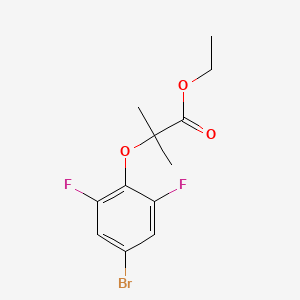

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF2O3/c1-4-17-11(16)12(2,3)18-10-8(14)5-7(13)6-9(10)15/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVIWTRUHULZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Mechanistic Profiling of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Executive Summary

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a highly functionalized, sterically hindered phenoxyisobutyrate derivative. In modern medicinal chemistry and agrochemical development, this compound serves as a critical building block and a lipophilic scaffold. It is particularly valued for its potential in synthesizing inhibitors of bacterial virulence factors, such as the Type III Secretion System (T3SS) in Pseudomonas aeruginosa[1].

This whitepaper deconstructs the chemical architecture of the compound, elucidates the causality behind its structural design, and provides a field-proven, self-validating protocol for its synthesis.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The compound (Molecular Weight: 323.13 g/mol ) features a central ether linkage connecting a halogenated aromatic ring to an aliphatic ester[1].

Table 1: Physicochemical Data & Mechanistic Implications

| Property | Value | Rationale / Implication |

| Molecular Formula | C₁₂H₁₃BrF₂O₃ | Defines the atomic composition and isotopic signature[2]. |

| Molecular Weight | 323.13 g/mol | Falls well within Lipinski’s Rule of 5, making derivatives highly suitable for oral bioavailability[1]. |

| H-Bond Donors | 0 | The absence of acidic protons enhances lipophilicity and passive membrane permeability. |

| H-Bond Acceptors | 3 | The ether and ester oxygens provide essential dipoles for target-specific hydrogen bonding. |

| Rotatable Bonds | 5 | Provides necessary conformational flexibility, though the gem-dimethyl group restricts the ether linkage's rotation. |

Pharmacophore Rationale & Substituent Causality

Every functional group on this molecule has been engineered for a specific chemical or biological purpose. As application scientists, we do not view this merely as a static structure, but as a modular toolkit.

-

4-Bromo Substituent: Bromine acts as a heavy halogen handle. In synthetic workflows, it is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the molecular scaffold[1].

-

2,6-Difluoro Substituents: The inclusion of fluorine atoms ortho to the phenolic oxygen serves a dual purpose. Chemically, the strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the precursor phenol, facilitating deprotonation under mild basic conditions. Biologically, these fluorines block oxidative metabolism (CYP450-mediated ortho-hydroxylation) and modulate the electron density of the aromatic ring.

-

Gem-Dimethyl Group: The geminal dimethyl substitution on the alpha-carbon is a hallmark of the fibrate class of molecules. Mechanistically, this steric bulk prevents rapid enzymatic hydrolysis of the adjacent ester and entirely blocks β -oxidation pathways in vivo, thereby extending the half-life of the pharmacophore.

-

Ethyl Ester: Serves as a lipophilic protecting group during synthesis or as a prodrug moiety that enhances cellular permeability before undergoing intracellular hydrolysis by carboxylesterases.

Pharmacophore and functional group rationale for the target compound.

Validated Synthetic Methodology

To ensure maximum yield and purity, the synthesis of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is achieved via a modified Williamson Ether Synthesis[1]. The protocol below is designed as a self-validating system , ensuring that each step has a built-in quality control checkpoint.

Step-by-Step Protocol

Step 1: Phenoxide Generation

-

Action: Dissolve 1.0 equivalent of 4-bromo-2,6-difluorophenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

-

Causality: The electron-withdrawing fluorine atoms make the phenol highly acidic. Therefore, a mild base like K₂CO₃ is sufficient for quantitative generation of the phenoxide anion. Avoiding stronger bases (like NaH) prevents unwanted side reactions or premature ester hydrolysis. DMF is chosen as a polar aprotic solvent to leave the phenoxide highly nucleophilic (unsolvated).

Step 2: Nucleophilic Substitution

-

Action: Add 1.2 equivalents of ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture. Elevate the temperature to 80 °C and stir for 12 hours[1].

-

Causality: The phenoxide must attack the tertiary carbon of the propanoate. Normally, Sₙ2 reactions at a tertiary center are highly disfavored due to steric hindrance. However, α -halo esters are exceptionally reactive due to the adjacent carbonyl group. Heating to 80 °C provides the necessary activation energy to overcome the steric bulk of the gem-dimethyl group.

Step 3: Workup and Isolation

-

Action: Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl and brine, then dry over anhydrous Na₂SO₄.

-

Causality: Water removes the bulk of the DMF and excess K₂CO₃. The specific use of a 5% LiCl wash is highly effective at pulling residual DMF out of the organic layer, which is a common contaminant in these reactions.

Step 4: Self-Validation & Quality Control (QC) Checkpoint

-

TLC Monitoring: The reaction is deemed complete when TLC (Hexane:EtOAc 9:1) shows the complete disappearance of the highly UV-active phenol spot.

-

LC-MS Validation: The crude product must exhibit a characteristic 1:1 isotopic doublet at m/z 323 and 325[M+H]⁺, confirming the presence of the intact bromine atom and the successful formation of the ether.

-

¹H-NMR Confirmation: Purified material must show a diagnostic 6H singlet around δ 1.5 ppm (confirming the gem-dimethyl group) and a 2H quartet / 3H triplet (confirming the ethyl ester).

Workflow for the Williamson ether synthesis of the target compound.

Applications in Drug Discovery

Beyond its utility as a synthetic intermediate, the Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate scaffold has garnered significant attention in antimicrobial research and metabolic disease targeting.

Specifically, related phenoxy derivatives are being systematically investigated as potent inhibitors of bacterial virulence factors. Research has demonstrated high potential for these analogs in inhibiting the Type III Secretion System (T3SS) of Pseudomonas aeruginosa—a critical pathogen responsible for severe infections in cystic fibrosis patients and immunocompromised individuals[1]. By utilizing the 4-bromo position to append various heterocyclic motifs via cross-coupling, medicinal chemists can rapidly generate vast libraries of T3SS inhibitors or novel PPAR α/γ dual agonists, relying on the robust metabolic stability provided by the difluoro-isobutyrate core. Similar safety handling procedures (e.g., avoiding ingestion and skin contact) apply to this compound as they do to its des-fluoro analogs.

References

-

Chemspace : "Ethyl 2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoate - C12H13BrF2O2 | CSSB00020145969" Source: chem-space.com URL:[Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate Derivatives

Abstract

Derivatives of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate represent a versatile chemical scaffold with significant potential across multiple therapeutic areas. This technical guide provides a comprehensive analysis of the plausible mechanisms of action for this class of compounds, drawing upon established research into structurally related molecules. We will explore potential biological targets including bacterial virulence factors, nuclear receptors, and key enzymes involved in inflammation and neurotransmission. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise and guide future investigations of these promising derivatives.

Introduction: The Versatility of the Phenoxypropanoate Scaffold

The core structure of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate, characterized by a substituted phenoxy ring linked to a 2-methylpropanoate moiety, is a privileged scaffold in medicinal chemistry. The specific substitutions on the phenyl ring, namely the bromine and difluoro groups, are known to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets[1]. The ester group can also be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the primary active species for certain targets[1]. This inherent chemical tuneability has led to the exploration of its derivatives against a wide array of biological targets, suggesting multiple potential mechanisms of action.

Potential Mechanism of Action I: Inhibition of Bacterial Virulence

A significant area of investigation for compounds structurally related to Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is in the field of antibacterial research, specifically as inhibitors of bacterial virulence.

Targeting the Type III Secretion System (T3SS)

Research has demonstrated that analogues of this compound class are potent inhibitors of the Type III Secretion System (T3SS) in pathogenic bacteria such as Pseudomonas aeruginosa[1]. The T3SS is a critical virulence factor that acts as a molecular syringe, injecting bacterial effector proteins directly into host cells to disrupt normal cellular functions and facilitate infection[1].

Causality of Experimental Choices: The focus on T3SS inhibition is a strategic approach to combatting antibiotic resistance. By targeting virulence rather than bacterial viability, there is potentially less selective pressure for the development of resistance.

Proposed Molecular Interactions

The inhibitory action is believed to occur through the binding of the compound to essential components of the T3SS apparatus. The halogen substitutions on the phenoxy ring are crucial for this interaction, potentially participating in halogen bonding with protein residues within the target site[1]. The α-methyl group on the propanoate moiety has also been identified as a key determinant of activity[1].

Experimental Protocol: T3SS Inhibition Assay

A common method to assess T3SS inhibition is through a reporter gene assay.

Methodology:

-

Bacterial Strain: A P. aeruginosa strain engineered with a T3SS promoter-reporter fusion (e.g., PexsA-lacZ) is used.

-

Compound Treatment: The bacterial culture is grown to the mid-logarithmic phase and then treated with varying concentrations of the test compound.

-

Induction of T3SS: The T3SS is induced by chelating calcium with EGTA, mimicking the low-calcium environment of the host cell cytosol.

-

Reporter Gene Assay: After a defined incubation period, the expression of the reporter gene (e.g., β-galactosidase activity) is quantified.

-

Data Analysis: A dose-dependent decrease in reporter gene expression indicates inhibition of T3SS.

Diagram: T3SS Inhibition Workflow

Caption: Workflow for assessing T3SS inhibition.

Potential Mechanism of Action II: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The phenoxypropanoate core structure is reminiscent of fibrate drugs, which are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism[2][3].

PPAR Subtypes and Therapeutic Implications

There are three main PPAR subtypes:

-

PPARα: Highly expressed in the liver, heart, and kidney, it is a key regulator of fatty acid oxidation. Fibrates primarily target PPARα to lower triglyceride levels[2][3].

-

PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and insulin sensitivity. Thiazolidinediones, a class of drugs for type 2 diabetes, are potent PPARγ agonists[2][4].

-

PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid metabolism and is being explored as a target for metabolic syndrome[2].

Derivatives of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate could potentially act as agonists for one or more of these subtypes, making them interesting candidates for the treatment of metabolic diseases.

Structural Basis for PPAR Agonism

The general structure of a PPAR agonist consists of an acidic head group (which would be the hydrolyzed carboxylic acid in this case), a central linker, and a hydrophobic tail. The substituted phenoxy ring of the compound would serve as the hydrophobic tail, interacting with the ligand-binding pocket of the PPAR. Molecular docking and dynamics simulations have been used to predict and analyze the binding of similar compounds to PPARs[2].

Experimental Protocol: PPAR Transactivation Assay

This cell-based assay measures the ability of a compound to activate a specific PPAR subtype.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector for the ligand-binding domain (LBD) of a specific PPAR subtype (α, γ, or δ) fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase).

-

-

Compound Treatment: Transfected cells are treated with the test compound.

-

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured.

-

Data Analysis: An increase in luciferase activity indicates that the compound binds to and activates the PPAR LBD, leading to the expression of the reporter gene.

Diagram: PPAR Signaling Pathway

Caption: PPAR signaling pathway activation.

Other Potential Mechanisms of Action

The versatility of the phenoxypropanoate scaffold extends to other potential targets within the central nervous system and inflammatory pathways.

Monoamine Oxidase (MAO) Inhibition

Structurally related 2-phenoxyacetamide analogues have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B)[5][6]. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and other neurological disorders[5].

Cyclooxygenase (COX-2) Inhibition

Phenoxy acetic acid derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2)[7][8]. COX-2 is an enzyme that plays a key role in the inflammatory cascade by producing prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a potentially better gastrointestinal safety profile than non-selective NSAIDs[7][8]. The bromine substitution at the para position of the phenoxy ring has been shown to enhance COX-2 inhibitory activity in some series[7].

Summary and Future Directions

The Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate scaffold is a promising starting point for the development of novel therapeutics with diverse mechanisms of action. The available literature on related compounds suggests at least four distinct and clinically relevant potential targets: bacterial T3SS, PPARs, MAOs, and COX-2.

Quantitative Data Summary

| Compound Class | Target | Reported Activity (Examples) |

| Phenoxyacetamide Analogues | MAO-A/B | IC50 values in the low micromolar to nanomolar range[5][6] |

| Phenoxy Acetic Acid Derivatives | COX-2 | IC50 values in the nanomolar range[7][8] |

| Indole-based PPAR Agonists | PPARα/γ/δ | EC50 values in the nanomolar to micromolar range[9][10] |

Future research should focus on synthesizing a focused library of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate derivatives and screening them against these and other potential targets. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity for a desired target. Furthermore, in vivo studies will be necessary to validate the therapeutic potential of any lead compounds identified.

References

-

Design, sythesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists - PMC. [Link]

-

Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. [Link]

-

Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC. [Link]

-

Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate - NIH. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - ResearchGate. [Link]

-

Structure based drug design of peroxisome proliferator-activated receptor (PPAR) agonists. [Link]

-

Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed. [Link]

-

Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744 - ResearchGate. [Link]

-

Design and Structural Analysis of Novel Pharmacophores for Potent and Selective Peroxisome Proliferator-activated Receptor Agon. [Link]

-

Re-highlighting the action of PPARγ in treating metabolic diseases. - F1000Research. [Link]

-

PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - Frontiers. [Link]

Sources

- 1. Ethyl 2-(4-Bromo-2,6-difluorophenoxy)-2-methylpropanoate [benchchem.com]

- 2. Design, sythesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 4. Re-highlighting the action of PPARγ in... | F1000Research [f1000research.com]

- 5. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 臺灣博碩士論文知識加值系統:自由的博碩士學位論文全文資料庫 [ndltd.ncl.edu.tw]

- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

Pharmacokinetic properties of 4-bromo-2,6-difluorophenoxy isobutyrate compounds

An In-Depth Technical Guide to the Pharmacokinetic Properties of 4-bromo-2,6-difluorophenoxy isobutyrate Compounds

Introduction: Bridging Chemistry and Clinical Potential

The 4-bromo-2,6-difluorophenoxy isobutyrate scaffold represents a class of molecules with significant therapeutic promise, likely as modulators of lipid metabolism, analogous to fibrate drugs. The specific halogenation pattern—a bromine atom and two fluorine atoms on the phenyl ring—is a deliberate design choice intended to modulate the compound's metabolic stability and physicochemical properties.[1][2] Understanding the pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) these compounds—is not merely a regulatory hurdle but a fundamental necessity for translating a promising chemical entity into a safe and effective therapeutic agent.[3] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the pharmacokinetic properties of this specific chemical class, grounding experimental design in mechanistic principles and field-proven methodologies.

Section 1: Foundational Physicochemical & Structural Considerations

The journey of a drug through the body is dictated by its chemical structure. For the 4-bromo-2,6-difluorophenoxy isobutyrate class, several features are paramount:

-

Lipophilicity: The combination of a halogenated aromatic ring and an isobutyrate ester suggests moderate to high lipophilicity. This property is a double-edged sword: it is essential for crossing biological membranes for absorption but can also lead to higher plasma protein binding, extensive tissue distribution, and potentially lower aqueous solubility.[4] The balance of these effects will critically influence oral bioavailability and the volume of distribution.

-

The Isobutyrate Ester: Ester groups are susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract.[5] This hydrolysis represents a primary and often rapid metabolic pathway, converting the parent compound (prodrug) into its active carboxylic acid form. The rate of this hydrolysis will directly impact the half-life of the parent compound.

-

Halogenation Pattern (2,6-difluoro and 4-bromo):

-

Fluorine: The carbon-fluorine bond is exceptionally strong. Introducing fluorine, particularly at metabolically labile sites, is a common strategy to block oxidative metabolism by Cytochrome P450 (CYP) enzymes, thereby increasing metabolic stability and half-life.[2][6] The ortho-difluoro substitution sterically hinders access to the phenoxy ether linkage and protects the aromatic ring from hydroxylation.

-

Bromine: The carbon-bromine bond is weaker than the carbon-fluorine bond. While still offering some metabolic shielding, it can be a site for oxidative or reductive dehalogenation.[7] More importantly, the bromine atom significantly increases the molecule's size and electronic density, which can influence its binding affinity to metabolizing enzymes and drug transporters.

-

Section 2: The Four Pillars of Pharmacokinetics (ADME)

A thorough understanding of ADME is essential to predict a drug's efficacy and safety profile.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. annualreviews.org [annualreviews.org]

- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 4. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater | MDPI [mdpi.com]

Physicochemical Profiling and Synthetic Utility of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate in Anti-Virulence Drug Discovery

Executive Summary

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate (CAS: 1203955-55-8) is a highly specialized, halogenated ester utilized primarily as a critical synthetic intermediate in medicinal chemistry[1]. It serves as a foundational building block in the development of phenoxyacetamide-based inhibitors targeting the Type III Secretion System (T3SS) of Pseudomonas aeruginosa[2]. By interfering with the multimerization of the PscF needle protein, these derivatives prevent the translocation of bacterial exotoxins (such as ExoS and ExoT) into host cells, representing a paradigm shift toward anti-virulence therapies that circumvent traditional antibiotic resistance mechanisms[3][4].

As a Senior Application Scientist, I have structured this guide to detail the compound's molecular weight, density, the causality behind its structural design, and the self-validating protocols required for its handling and synthesis.

Physicochemical Profiling & Data Presentation

Understanding the exact molecular weight and density of this intermediate is critical for process chemistry, from stoichiometric calculations to reactor sizing and phase separation dynamics.

-

Molecular Weight: The exact mass is calculated at 323.13 g/mol [1]. The incorporation of a heavy bromine atom (79.90 g/mol ) and two fluorine atoms significantly increases the molecular weight compared to non-halogenated isobutyrate esters. During hit-to-lead optimization, tracking this molecular weight is essential for maintaining optimal Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) metrics.

-

Density: While empirical density can fluctuate based on the physical state, halogenated aromatic esters of this class typically exhibit a skeletal density of ~1.45 g/cm³. This high density has profound implications for liquid-liquid extractions during synthesis; if a halogenated solvent like dichloromethane (DCM, ρ = 1.33 g/cm³) is used, the organic phase may invert or form intractable emulsions.

Physicochemical Data Summary

| Property | Value | Method / Source |

| Chemical Name | Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate | IUPAC |

| CAS Number | 1203955-55-8 | Chemical Registry[1] |

| Molecular Formula | C₁₂H₁₃BrF₂O₃ | Computed |

| Molecular Weight | 323.13 g/mol | Monoisotopic Mass Calculation[1] |

| Predicted Density | ~1.45 g/cm³ | In Silico Estimation (Halogenated Ester) |

| InChI Key | KNVIWTRUHULZRI-UHFFFAOYSA-N | Standardized Identifier[1] |

Structural Mechanics & Causality

Every functional group in this molecule serves a distinct mechanistic purpose in both its chemical reactivity and its downstream biological efficacy:

-

2,6-Difluoro Substitution: The fluorine atoms at the ortho positions provide intense steric shielding to the ether linkage, protecting it from oxidative cleavage by hepatic cytochromes in vivo. Furthermore, their strong electron-withdrawing nature lowers the pKa of the parent phenol, stabilizing the phenoxide leaving group during potential metabolic degradation, and altering the electrostatic potential surface for optimal halogen bonding within the T3SS target pocket[1][3].

-

4-Bromo Substitution: Acts as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to expand the structure-activity relationship (SAR) library[1].

-

Alpha,alpha-dimethyl (Isobutyrate) Moiety: The gem-dimethyl group imparts severe steric hindrance around the ester carbonyl. Causality: This structural bulk drastically slows down premature hydrolysis by ubiquitous serum esterases, thereby improving the pharmacokinetic half-life of the molecule before it reaches the target infection site[1].

Pathway Visualization

Synthetic workflow and biological application of the target phenoxyacetamide intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Precise Determination of Skeletal Density via Helium Pycnometry

Standard liquid displacement methods are often insufficient for highly fluorinated/brominated compounds due to solvent incompatibility or non-ideal mixing volumes. Helium pycnometry provides an absolute skeletal density.

-

Step 1: System Calibration. Purge the pycnometer chamber with ultra-high purity (UHP) helium. Calibrate the reference volume using a NIST-traceable tungsten carbide calibration sphere.

-

Self-Validation & Causality: This step ensures the pressure transducers are accurately mapping pressure differentials to known volumes before sample introduction, eliminating instrumental drift.

-

-

Step 2: Sample Preparation. Accurately weigh ~5.00 g of the compound into the sample cup using an analytical balance (±0.1 mg).

-

Step 3: Matrix Purging. Subject the sample to 10 vacuum/helium purge cycles.

-

Causality: This removes trapped atmospheric air and trace moisture from the sample matrix, which would otherwise artificially inflate the measured volume and result in an erroneously low density calculation.

-

-

Step 4: Measurement & Calculation. Pressurize the sample chamber to 19.5 psig, allow thermal equilibration at exactly 20.0 °C, and vent into the expansion chamber. The system calculates the true volume via Boyle's Law. Divide the exact mass by this volume to yield the skeletal density (g/cm³).

Protocol 2: Synthesis and Isolation Workflow (Williamson Ether Synthesis)

-

Step 1: Deprotonation. Dissolve 4-bromo-2,6-difluorophenol (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir at 40 °C for 30 minutes.

-

Causality: Pre-forming the phenoxide anion increases its nucleophilicity. Strictly anhydrous conditions are required to prevent the competitive hydrolysis of the electrophile[1].

-

-

Step 2: Alkylation. Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise. Elevate the reactor temperature to 80 °C for 12 hours.

-

Causality: The alpha-carbon of the alkylating agent is sterically hindered (tertiary-like); elevated thermal energy is necessary to overcome the high activation barrier of this specific SN2 substitution.

-

-

Step 3: In-Process Control (IPC). Sample the reaction mixture, dilute with acetonitrile, and analyze via LC-MS.

-

Self-Validation: Proceed to the aqueous workup only when the unreacted phenol is <2% by UV area. This ensures maximum conversion and prevents co-elution during chromatography.

-

-

Step 4: Workup & Phase Separation. Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (EtOAc).

-

Causality: Given the high predicted density of the brominated product (~1.45 g/cm³), using a lighter solvent like EtOAc (ρ = 0.90 g/cm³) ensures the organic product phase remains strictly the top layer, avoiding the phase inversion risks associated with halogenated extraction solvents.

-

-

Step 5: Purification. Wash the organic layer with 1M NaOH to remove trace unreacted phenol, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Conclusion

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a meticulously designed intermediate. Its precise molecular weight (323.13 g/mol ) and high density dictate specific handling and process chemistry parameters. By understanding the causality behind its structural motifs—from steric shielding to halogen bonding—researchers can effectively leverage this compound to synthesize next-generation anti-virulence therapeutics targeting the T3SS of multi-drug resistant pathogens.

References

-

MDPI. "Small-Molecule Inhibitors of the Type III Secretion System". International Journal of Molecular Sciences. Available at:[Link]

-

NIH / PMC. "Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System". Antimicrobial Agents and Chemotherapy. Available at:[Link]

-

ASM Journals. "Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion". Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

- 1. Ethyl 2-(4-Bromo-2,6-difluorophenoxy)-2-methylpropanoate [benchchem.com]

- 2. Small-Molecule Inhibitors of the Type III Secretion System | MDPI [mdpi.com]

- 3. Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Application Note: Optimized Synthesis and Mechanistic Profiling of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Strategic Context & Chemical Biology Applications

As the pharmaceutical industry pivots toward anti-virulence strategies to combat antimicrobial resistance (AMR), targeting the Type III Secretion System (T3SS) of Gram-negative pathogens like Pseudomonas aeruginosa has emerged as a validated therapeutic modality [1]. The compound Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate serves as a critical synthetic linchpin in the development of α -phenoxyacetamide derivatives (such as MBX1641 analogs)—highly potent T3SS inhibitors that bind the PscF needle protein and block the secretion of ExoS/ExoT effector toxins [2].

Beyond infectious diseases, this sterically demanding phenoxy isobutyrate scaffold is utilized in the synthesis of GPR120 receptor agonists, which are under active investigation for the treatment of metabolic disorders [3].

Mechanistic Rationale & Experimental Design

The synthesis of this compound relies on a Williamson ether synthesis (O-alkylation) between 4-bromo-2,6-difluorophenol and ethyl 2-bromo-2-methylpropanoate. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions, as this specific transformation presents two major chemical hurdles:

-

Substrate Electronics (Nucleophilicity vs. Acidity): The two highly electronegative fluorine atoms at the 2,6-positions significantly lower the pKa of the phenol. While this makes deprotonation easier, it severely reduces the nucleophilicity of the resulting phenoxide anion due to inductive electron withdrawal.

-

Steric Hindrance & Competing Pathways: Ethyl 2-bromo-2-methylpropanoate is a tertiary alkyl halide. Using strong bases (e.g., NaH, KOtBu) will inevitably favor the E2 elimination pathway over SN2 substitution, converting the valuable halide into ethyl methacrylate.

The Solution: To achieve high yields, the protocol utilizes a mild, highly polarizable base ( K2CO3 or Cs2CO3 ) in a strongly polar aprotic solvent (DMF). The polar aprotic solvent strongly solvates the alkali metal cation, leaving the phenoxide "naked" and maximizing its nucleophilicity. Elevated temperatures (90 °C) provide the necessary activation energy to overcome the steric bulk of the tertiary bromide without triggering E2 elimination [4].

Reaction Pathway & Application Workflow

Synthesis workflow and downstream biological application in T3SS inhibition.

Quantitative Optimization Data

The following table summarizes the optimization of the O-alkylation step, demonstrating the causality of base and solvent selection on the overall yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation / Rationale |

| 1 | Et3N | THF | 65 (Reflux) | 24 | < 10% | Insufficient basicity and poor solvation of the transition state. |

| 2 | NaH | DMF | 25 to 60 | 12 | 25% | Strong base promotes E2 elimination of the tertiary bromide. |

| 3 | K2CO3 | MeCN | 82 (Reflux) | 24 | 65% | Moderate yield; limited solubility of K2CO3 in MeCN slows kinetics. |

| 4 | K2CO3 | DMF | 90 | 18 | 88% | Optimal balance of basicity and nucleophile activation. |

| 5 | Cs2CO3 | DMF | 90 | 12 | 92% | "Cesium effect" enhances phenoxide solubility and nucleophilicity. |

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup washes (NaOH) ensure the removal of unreacted starting materials, guaranteeing high purity of the final ester.

Materials & Reagents

-

4-bromo-2,6-difluorophenol: 10.0 g (47.8 mmol, 1.0 eq)

-

Ethyl 2-bromo-2-methylpropanoate: 14.0 g (71.7 mmol, 1.5 eq)

-

Potassium carbonate ( K2CO3 ): 13.2 g (95.6 mmol, 2.0 eq) - Must be anhydrous and finely powdered.

-

N,N-Dimethylformamide (DMF): 50 mL - Anhydrous.

-

Ethyl Acetate (EtOAc) & Hexanes: For extraction and chromatography.

-

1M Sodium Hydroxide (NaOH) & Brine: For workup.

Step-by-Step Methodology

Step 1: Phenoxide Generation

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-difluorophenol (10.0 g) and anhydrous DMF (50 mL).

-

Add the finely powdered K2CO3 (13.2 g) to the solution.

-

Stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere. Note: This pre-incubation ensures complete deprotonation to the phenoxide intermediate, preventing competing side reactions.

Step 2: O-Alkylation 4. Add ethyl 2-bromo-2-methylpropanoate (14.0 g) dropwise via syringe over 5 minutes. 5. Transfer the flask to a pre-heated oil bath at 90 °C. Stir the reaction mixture under nitrogen for 18 hours. 6. In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV visualization). The product spot will appear at a higher Rf value than the highly polar starting phenol.

Step 3: Quenching & Extraction 7. Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. 8. Quench the reaction by pouring the mixture into a beaker containing ice-cold distilled water (200 mL). 9. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 100 mL).

Step 4: Self-Validating Workup & Purification 10. Wash the combined organic layers with 1M NaOH (50 mL). Rationale: This critical step deprotonates and removes any unreacted 4-bromo-2,6-difluorophenol into the aqueous phase. 11. Wash the organic layer with distilled water (3 x 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL). 12. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-5% EtOAc in Hexanes) to afford Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate as a clear to pale-yellow oil (Yield: ~88%).

References

-

Aiello, D., et al. "Small-Molecule Inhibitors of the Type III Secretion System." Antimicrobial Agents and Chemotherapy, NIH Public Access. Available at:[Link]

- US Patent 8,598,374 B2. "GPR120 receptor agonists and uses thereof." Google Patents.

-

Chen, Y., et al. "Synthesis and Bioactivity of Novel Inhibitors for Type III Secretion System of Pseudomonas aeruginosa PAO1." ResearchGate. Available at:[Link]

Application Note: Synthesis and Utilization of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate in the Development of Pseudomonas aeruginosa T3SS Inhibitors

Executive Summary

The rising incidence of multidrug-resistant Pseudomonas aeruginosa necessitates the development of novel therapeutic strategies that disarm bacterial virulence rather than directly killing the pathogen, thereby reducing evolutionary pressure for resistance. The Type III Secretion System (T3SS) is a critical virulence nanomachine used by P. aeruginosa to inject effector toxins (ExoS, ExoT, ExoU) into host immune cells [1, 2].

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate (MW: 323.13 g/mol ) has emerged as a foundational pharmaceutical intermediate in the synthesis of phenoxyacetamide-based T3SS inhibitors (such as MBX 1641 and its analogs) [3]. This application note provides a comprehensive guide to the chemical rationale, synthesis protocols, and biological evaluation workflows for utilizing this intermediate in drug development.

Chemical Properties & Mechanistic Rationale

The architecture of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is highly engineered for late-stage functionalization and optimal pharmacodynamics:

-

4-Bromo Substitution: Serves as a versatile synthetic handle. It allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to expand the Structure-Activity Relationship (SAR) profile on the aromatic ring, enabling the exploration of the hydrophobic binding pocket of the biological target [4].

-

2,6-Difluoro Substitution: Fluorination at the ortho positions serves a dual purpose. First, it significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Second, the strong electronegativity of the fluorine atoms modulates the pKa of the parent phenol and exerts stereoelectronic effects that lock the ether oxygen into a specific conformation, which is critical for target affinity [4].

-

Gem-Dimethyl Group (2-methylpropanoate): The steric bulk of the gem-dimethyl moiety mimics branched aliphatic amino acid residues. This bulk is essential for fitting into the binding cleft of the target protein. The ethyl ester acts as a stable protecting group during early synthesis steps and is readily hydrolyzed to form the essential amide linkage in the final drug molecule.

Experimental Workflows & Methodologies

The following protocols detail the self-validating synthesis of the intermediate and its subsequent conversion into an active phenoxyacetamide inhibitor.

Protocol 1: Synthesis of the Ether Intermediate

Objective: To synthesize Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate via Williamson ether synthesis [4].

Reagents & Materials:

-

4-bromo-2,6-difluorophenol (1.0 equiv)

-

Ethyl 2-bromo-2-methylpropanoate (1.2 equiv)

-

Potassium carbonate ( K2CO3 , 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask purged with inert nitrogen, dissolve 4-bromo-2,6-difluorophenol in anhydrous DMF (0.5 M concentration).

-

Causality: DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide anion highly unsolvated and reactive, accelerating the SN2 displacement.

-

-

Base Addition: Add finely powdered anhydrous K2CO3 to the solution. Stir at room temperature for 30 minutes.

-

Causality: K2CO3 is a mild base sufficient to deprotonate the acidic phenol (pKa lowered by the difluoro groups) without causing unwanted side reactions (e.g., ester hydrolysis or halogen exchange) that stronger bases like NaH might induce.

-

-

Alkylation: Dropwise add ethyl 2-bromo-2-methylpropanoate. Elevate the reaction temperature to 60 °C and stir for 12 hours.

-

In-Process Control (IPC): Monitor reaction progress via TLC (4:1 Hexane/Ethyl Acetate). The product will show a significantly higher Rf value than the highly polar starting phenol.

-

Workup & Validation: Quench the reaction with ice water to precipitate the product and dissolve the DMF. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography. Validate the structure via LC-MS (expected m/z [M+H]+ ~323.0) and 1H NMR to confirm the presence of the ethyl ester and gem-dimethyl protons.

Protocol 2: Conversion to Chiral Phenoxyacetamide (T3SS Inhibitor)

Objective: To convert the intermediate into a biologically active (R)-phenoxyacetamide.

Step-by-Step Procedure:

-

Saponification: Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/ H2O . Add Lithium Hydroxide (LiOH, 3.0 equiv) and stir at room temperature for 4 hours.

-

Causality: LiOH provides mild hydrolysis of the sterically hindered ester without cleaving the ether bond.

-

-

Acidification: Acidify to pH 3 using 1M HCl, extract with dichloromethane (DCM), and concentrate to yield the carboxylic acid intermediate.

-

Amide Coupling: Dissolve the acid in anhydrous DCM. Add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes to form the active ester.

-

Chiral Amine Addition: Add the designated (R)-amine (e.g., (R)-1-phenylethylamine).

-

Causality: Extensive SAR studies dictate a strict requirement for the R-enantiomer at this stereocenter; the S-enantiomer is biologically inactive against the T3SS apparatus [3].

-

-

Purification: Wash with saturated NaHCO3 and brine, dry, and purify via preparative HPLC.

Caption: Chemical synthesis workflow of phenoxyacetamide inhibitors.

Biological Application & Mechanism of Action

Once synthesized, phenoxyacetamide derivatives are evaluated for their ability to rescue host cells from P. aeruginosa T3SS-mediated intoxication.

Mechanism of Action

The primary molecular target of these phenoxyacetamides is PscF , the major subunit of the T3SS needle apparatus [1]. Deep sequencing of inhibitor-resistant P. aeruginosa mutants has identified single-codon mutations in the pscF gene that confer resistance, proving that the phenoxyacetamide scaffold directly interacts with the needle protein to block the translocation of effector toxins into mammalian cells[1, 2].

Caption: Mechanism of Action: Phenoxyacetamide-mediated T3SS inhibition via PscF.

Quantitative Biological Profiling

To validate the efficacy of the synthesized compounds, a series of phenotypic and biochemical assays are utilized. The table below summarizes the typical biological profile of an optimized phenoxyacetamide (e.g., MBX 1641) derived from the ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate intermediate.

| Parameter | Value / Observation | Analytical Method / Assay |

| Target Protein | PscF (Needle Protein) | Deep sequencing of resistant pscF mutants [1] |

| Primary Phenotype | Blockade of ExoS/T/U translocation | Cellular reporter assay (ExoS'-βLA fusion) [3] |

| Cellular IC₅₀ | ~15 μM (for MBX 1641) | CHO cell rescue assay (viability readout) [3] |

| Stereoselectivity | Strict requirement for (R)-enantiomer | Enantiomeric profiling & comparative screening [3] |

| In Vivo Efficacy | Attenuation of abscess formation | Murine subcutaneous infection model [2] |

| Cytotoxicity | Minimal to none | Mammalian cell viability assays (e.g., MTT/LDH)[3] |

References

- Bowlin, N. O., et al. "Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System." Antimicrobial Agents and Chemotherapy - ASM Journals.

- Ruer, S., et al. "Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection." PMC - NIH.

- Moir, D. T., et al. "Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion." Antimicrobial Agents and Chemotherapy - ASM Journals.

- Benchchem Database. "Ethyl 2-(4-Bromo-2,6-difluorophenoxy)-2-methylpropanoate - Preparation Methods & Applications." Benchchem.

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Executive Summary & Biological Context

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a highly functionalized, sterically and electronically tuned aryl halide. It serves as a critical advanced intermediate in the synthesis of phenoxyacetamide-based inhibitors targeting the1[1]. These small-molecule inhibitors block the PscF needle protein, preventing the pathogen from injecting immune-evading toxins into host cells[2], thereby aiding in the immune clearance of the bacteria during severe infections[3].

This application note provides optimized, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on this specific substrate. It details the mechanistic rationale behind catalyst, ligand, and base selection required to achieve high yields while preserving the molecule's sensitive ester moiety.

Substrate Profiling & Mechanistic Insights

Successful cross-coupling of this molecule requires a deep understanding of its unique electronic and steric microenvironments:

-

Electronic Activation via Fluorine: The two fluorine atoms at the 2- and 6-positions exert a strong inductive electron-withdrawing effect (-I effect). Because they are meta to the C-Br bond (position 4), they do not donate electron density via resonance (+M effect) to the reaction site. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring, accelerating the oxidative addition of Pd(0) compared to unfluorinated analogs.

-

Steric Accessibility: Despite the extreme bulk of the ortho-flanked ethyl 2-methylpropanoate group at C1, the C-Br bond at C4 is flanked only by protons (C3, C5). This makes the reaction center sterically unhindered, allowing for the use of bulky, highly active phosphine ligands (e.g., BrettPhos, dppf) without creating prohibitive steric clash during the catalytic cycle.

-

Chemoselectivity (The Ester Challenge): The primary failure mode in coupling this substrate is the unintended saponification of the ethyl ester. While the α -gem-dimethyl group prevents α -deprotonation and enolization, the ester remains highly susceptible to nucleophilic attack by hydroxide or strong alkoxide bases (e.g., KOtBu). Therefore, mild, non-nucleophilic bases (K₂CO₃, Cs₂CO₃) are mandatory to maintain structural integrity.

Catalytic Workflow & Pathway

Catalytic cycle for Pd-catalyzed cross-coupling of the difluorinated aryl bromide substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Causality & Design: We utilize Pd(dppf)Cl₂ because the large bite angle (99°) of the dppf ligand physically forces the aryl and nucleophile groups closer together, accelerating the reductive elimination step. This is crucial because coupling an electron-deficient aryl halide with a potentially electron-deficient boronic acid can make reductive elimination the rate-determining step. K₂CO₃ in a 1,4-Dioxane/H₂O biphasic system provides sufficient basicity to form the reactive boronate species without hydrolyzing the ester.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

-

Self-Validation Check: The catalyst powder must be a distinct red/orange. Brown or black discoloration indicates palladium degradation (Pd black formation) and will result in reaction failure.

-

-

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with ultra-pure N₂ for 15 minutes.

-

Reaction: Heat the mixture to 90 °C under an N₂ atmosphere.

-

Critical Step: Stir vigorously (>800 rpm) to ensure adequate mass transfer across the biphasic solvent system. Failure to do so will stall the reaction at the transmetalation step.

-

-

In-Process Control (IPC): After 4 hours, sample the organic layer. Monitor via LC-MS or ¹⁹F NMR.

-

Self-Validation: The reaction is complete when the substrate's distinct ¹⁹F NMR multiplet (typically around -125 to -130 ppm) shifts downfield, and LC-MS shows the expected [M+H]⁺ of the product with no starting material remaining.

-

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Causality & Design: For C-N coupling, Pd₂(dba)₃ paired with BrettPhos is optimal. BrettPhos is a highly bulky, electron-rich dialkylbiaryl phosphine that prevents the formation of off-cycle bis(amine) palladium complexes and strongly promotes reductive elimination. Cs₂CO₃ is chosen as the base; it is sufficiently soluble in toluene to drive the deprotonation of the amine but mild enough to leave the ethyl 2-methylpropanoate group intact.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate (1.0 equiv, 1.0 mmol), the primary or secondary amine (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv, 2.0 mmol).

-

Catalyst Complexation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) and BrettPhos (0.045 equiv, 4.5 mol%) in anhydrous, degassed Toluene (2 mL). Stir at room temperature for 10 minutes.

-

Self-Validation Check: The solution must transition from dark purple/red to a deep orange/yellow, indicating the successful formation of the active L-Pd(0) species.

-

-

Reaction: Transfer the pre-formed catalyst solution to the substrate vial. Add additional Toluene to reach a final concentration of 0.2 M. Seal the vial and heat to 100 °C for 8-12 hours.

-

Workup & Isolation: Cool to room temperature. Dilute with DCM and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal effects of varying reaction parameters during the optimization of the Suzuki-Miyaura coupling for this specific substrate, highlighting the necessity of the chosen protocol.

| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Failure Mode |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 65% | Slow reaction; poor reductive elimination. |

| 2 | Pd(dppf)Cl₂ | NaOH | Dioxane/H₂O | 90 | 4 | 15% | Severe ester hydrolysis ; loss of substrate. |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92% | Optimal conditions ; ester preserved. |

| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 70 | 8 | 85% | Good yield, but higher catalyst cost. |

| 5 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 30% | Stir speed <400 rpm; poor mass transfer. |

References

- Mutations in the Pseudomonas aeruginosa needle protein gene pscF confer resistance to phenoxyacetamide inhibitors of the type III secretion system.PubMed Central (NIH).

- Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection.PubMed Central (NIH).

- Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion.American Society for Microbiology (ASM).

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Miyaura & Suzuki). Chemical Reviews. Available at:[Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Mutations in the Pseudomonas aeruginosa needle protein gene pscF confer resistance to phenoxyacetamide inhibitors of the type III secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Profiling Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate as a T3SS Virulence Inhibitor

Rationale and Therapeutic Context

The rapid emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa necessitates a paradigm shift in antimicrobial drug development. Traditional bactericidal or bacteriostatic agents exert immense selective pressure on bacterial populations, inevitably driving resistance[1]. Anti-virulence therapies offer a compelling alternative: by disarming the pathogen's ability to cause disease without threatening its survival, these agents theoretically reduce the evolutionary pressure to develop resistance[2].

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a highly specialized chemical building block belonging to the phenoxyacetamide/phenoxypropanoate family of virulence inhibitors[3]. Compounds in this structural class have been systematically validated as potent, stereoselective inhibitors of the P. aeruginosa Type III Secretion System (T3SS)[4]. The T3SS is a critical virulence apparatus used by the bacteria to inject toxic effector proteins (ExoS, ExoT, ExoU, ExoY) directly into host immune cells, causing rapid apoptosis or necrosis and enabling immune evasion[2][5].

Mechanistic Framework: Targeting the PscF Needle

The P. aeruginosa T3SS functions as a molecular syringe. It consists of a basal body spanning the bacterial envelope, a needle structure composed of polymerized PscF proteins, and a translocon pore (PopB/PopD) that inserts into the host cell membrane[1][5].

Phenoxyacetamide derivatives and their structural analogs do not affect the transcriptional regulation of the T3SS. Instead, they act via direct target engagement with the PscF needle protein[6]. By binding to PscF, these compounds prevent the proper multimerization and assembly of the injectisome needle. Consequently, the bacteria are physically unable to secrete effectors into the extracellular space or translocate them into host macrophages and neutrophils[4][7].

Mechanism of T3SS inhibition by phenoxyacetamide derivatives targeting the PscF needle protein.

Experimental Design Logic (The Self-Validating Tripartite System)

To rigorously evaluate Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate, researchers must employ a self-validating tripartite assay system. A common pitfall in anti-virulence screening is misidentifying a mildly toxic compound as a secretion inhibitor (i.e., dead bacteria do not secrete toxins).

-

Target Engagement (In Vitro Secretion Assay): We utilize EGTA to chelate calcium in the culture media. Low environmental calcium mimics host-cell contact, artificially forcing the bacteria to open the T3SS and secrete effectors into the broth[8]. This allows us to measure secretion inhibition independently of host cells.

-

Functional Efficacy (Translocation Reporter Assay): We employ a P. aeruginosa strain expressing an ExoS-β-lactamase (ExoS-BLA) fusion protein infecting J774 macrophages loaded with a FRET dye (CCF2-AM)[4][6]. This provides a highly sensitive, quantifiable readout of actual host-cell injection.

-

Specificity Counter-Screen (Growth Kinetics): We monitor bacterial optical density (OD600) to ensure the compound does not exhibit bacteriostatic or bactericidal activity[1]. A true T3SS inhibitor must show a wide therapeutic window between its IC₅₀ for secretion and its Minimum Inhibitory Concentration (MIC).

Quantitative Profiling Data

The following table summarizes the expected pharmacological profile for a potent phenoxyacetamide-class T3SS inhibitor based on established baseline metrics[1][4][6].

| Assay Type | Target Readout | Representative Metric | Interpretation |

| In Vitro Secretion | ExoS protein levels in media (Western Blot) | IC₅₀ ≈ 2.5 - 15 µM | Potent inhibition of T3SS apparatus assembly/function. |

| Cell Translocation | ExoS-BLA cleavage of CCF2-AM (Blue/Green FRET ratio) | IC₅₀ ≈ 5.0 - 20 µM | Effectively prevents toxin injection into mammalian host cells. |

| Bacterial Viability | OD600 Growth Kinetics (Broth Microdilution) | MIC > 100 µM | Confirms mechanism is anti-virulence, not bactericidal. |

| Host Cytotoxicity | LDH Release from J774 Macrophages | CC₅₀ > 100 µM | Indicates favorable safety profile for mammalian cells. |

Detailed Assay Protocols

Protocol A: In Vitro T3SS Secretion Assay (Target Engagement)

Causality Note: Secreted effectors are highly dilute in standard culture. Trichloroacetic acid (TCA) precipitation is mandatory to concentrate the proteins sufficiently for immunoblotting.

-

Bacterial Preparation: Streak P. aeruginosa PAO1 (or PAK) onto a Luria-Bertani (LB) agar plate. Incubate overnight at 37°C.

-

Inoculation: Inoculate a single colony into 5 mL of LB broth. Grow overnight at 37°C with shaking at 250 rpm.

-

T3SS Induction: Dilute the overnight culture 1:50 into fresh LB broth supplemented with 5 mM EGTA and 20 mM MgCl₂ (T3SS-inducing conditions)[8].

-

Compound Treatment: Aliquot 5 mL of the induced culture into culture tubes. Add Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate at varying concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a 1% DMSO vehicle control.

-

Incubation: Incubate at 37°C with shaking until the culture reaches an OD600 of 1.0 (approx. 3-4 hours)[8].

-

Fractionation: Centrifuge 1 mL of the culture at 13,000 × g for 5 minutes. Transfer the supernatant (containing secreted proteins) to a new tube. Retain the pellet for whole-cell lysate controls.

-

TCA Precipitation: Add 100 µL of 100% TCA to the supernatant (final concentration 10%). Incubate on ice for 30 minutes. Centrifuge at 20,000 × g for 15 minutes at 4°C.

-

Washing: Discard the supernatant. Wash the protein pellet twice with 500 µL of ice-cold acetone to remove residual acid. Air dry for 5 minutes.

-

Analysis: Resuspend the pellet in 50 µL of 1X SDS-PAGE sample buffer. Boil for 5 minutes. Resolve via SDS-PAGE and perform a Western blot using an anti-ExoS primary antibody[1][5].

Protocol B: ExoS-β-Lactamase Translocation Reporter Assay (Functional Efficacy)

Causality Note: CCF2-AM is a lipophilic ester that enters host cells where endogenous esterases trap it in the cytoplasm. If the T3SS is active, injected ExoS-BLA cleaves the dye, shifting its emission from green (520 nm) to blue (460 nm)[6].

-

Host Cell Seeding: Seed J774 murine macrophages at 1.5 × 10⁴ cells/well in a black, clear-bottom 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Reporter Strain Prep: Grow P. aeruginosa expressing the ExoS-BLA fusion plasmid overnight in LB containing appropriate antibiotics[4][6].

-

Infection: Wash the J774 cells twice with PBS and replace with 100 µL of pre-warmed, serum-free DMEM containing the test compound (serial dilutions). Add the ExoS-BLA P. aeruginosa strain at a Multiplicity of Infection (MOI) of 10.

-

Translocation: Centrifuge the plate briefly (500 × g, 3 min) to synchronize infection. Incubate for 3 hours at 37°C, 5% CO₂.

-

Dye Loading: Prepare CCF2-AM loading buffer according to the manufacturer's instructions (typically 1 µM final concentration in aqueous solution with probenecid to prevent dye efflux). Add 20 µL to each well.

-

Incubation & Reading: Incubate at room temperature in the dark for 90 minutes. Read fluorescence on a microplate reader (Excitation: 409 nm; Emission 1: 460 nm[Blue]; Emission 2: 520 nm [Green]).

-

Data Processing: Calculate the 460/520 nm emission ratio. A decrease in the blue/green ratio correlates with successful T3SS inhibition[6].

Protocol C: Bacterial Growth Kinetics (Specificity Counter-Screen)

-

Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well clear microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB) and LB broth (to rule out media-specific effects), ranging from 0.5 µM to 128 µM.

-

Inoculation: Dilute an overnight culture of P. aeruginosa to an OD600 of 0.01. Add 50 µL of the bacterial suspension to 50 µL of the compound-containing media (final OD600 ≈ 0.005).

-

Kinetic Reading: Place the plate in a microplate reader set to 37°C with continuous orbital shaking.

-

Measurement: Record the OD600 every 30 minutes for 24 hours[5].

-

Validation: The compound passes the counter-screen if the growth curves of the treated wells (up to at least 50 µM) are statistically indistinguishable from the 1% DMSO vehicle control[4][5].

References

-

Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion. American Society for Microbiology (ASM).[Link]

-

Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection. National Institutes of Health (NIH).[Link]

-

Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System. American Society for Microbiology (ASM).[Link]

-

Cell-based assay to determine Type 3 Secretion System translocon assembly in Pseudomonas aeruginosa using split luciferase. bioRxiv.[Link]

-

NrtR Regulates the Type III Secretion System Through cAMP/Vfr Pathway in Pseudomonas aeruginosa. Frontiers.[Link]

-

Tanshinones: First-in-Class Inhibitors of the Biogenesis of the Type 3 Secretion System Needle of Pseudomonas aeruginosa for Antibiotic Therapy. ACS Central Science.[Link]

-

Identification of Small Molecules Blocking the Pseudomonas aeruginosa Type III Secretion System Protein PcrV. MDPI.[Link]

Sources

- 1. Cell-based assay to determine Type 3 Secretion System translocon assembly in Pseudomonas aeruginosa using split luciferase | bioRxiv [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl 2-(4-Bromo-2,6-difluorophenoxy)-2-methylpropanoate [benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | NrtR Regulates the Type III Secretion System Through cAMP/Vfr Pathway in Pseudomonas aeruginosa [frontiersin.org]

Catalytic Esterification Strategies for 4-bromo-2,6-difluorophenoxy Derivatives: Application Notes and Protocols

Introduction: The Significance of Fluorinated Phenoxy Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The 4-bromo-2,6-difluorophenoxy moiety, in particular, represents a privileged structural motif. The ortho-difluoro substitution pattern can enforce specific molecular conformations and enhance binding affinity to biological targets, while fluorine atoms are known to improve metabolic stability and modify pharmacokinetic profiles.[1][2] The bromo-substituent provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions. Consequently, ester derivatives of this scaffold are valuable intermediates for a wide range of therapeutic agents.

However, the synthesis of these esters is not without challenges. The very features that make this scaffold attractive—the electron-withdrawing nature of the halogens and the significant steric hindrance imposed by the two ortho-fluorine atoms—render standard esterification reactions sluggish and inefficient.[3][4] This guide provides a detailed exploration of robust catalytic methods designed to overcome these hurdles, offering researchers a selection of field-proven protocols tailored for these challenging substrates. We will delve into the causality behind procedural choices, providing not just the 'how' but the critical 'why' for each method.

Section 1: Foundational Principles & The Challenge of Steric Hindrance

The classic Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis.[5][6] The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.[7][8]

Caption: General mechanism of Fischer-Speier esterification.

For substrates like 4-bromo-2,6-difluorophenoxyacetic acid, the steric shield created by the ortho-fluorines impedes the approach of the alcohol nucleophile to the carbonyl carbon. Furthermore, the electron-withdrawing nature of the fluorinated ring slightly reduces the nucleophilicity of the phenoxy oxygen, making esterification of 4-bromo-2,6-difluorophenol itself even more difficult. To drive these reactions to completion, more potent catalytic systems and optimized conditions are required.

Section 2: Enhanced Acid Catalysis for Hindered Substrates

Causality: To overcome the high activation energy associated with sterically hindered substrates, the reaction equilibrium must be aggressively shifted towards the products. This is achieved by two primary means: (1) using a highly active, potent acid catalyst to ensure a sufficient concentration of the activated electrophile, and (2) actively removing the water byproduct to prevent the reverse hydrolysis reaction, in accordance with Le Châtelier's principle.[8] Bulky diarylammonium arenesulfonates, such as diphenylammonium triflate (DPAT), are particularly effective as they are highly acidic yet sufficiently non-coordinating.[3]

Protocol 1: DPAT-Catalyzed Esterification of 4-bromo-2,6-difluorophenoxyacetic acid

This protocol describes the esterification of the carboxylic acid derivative with a primary alcohol, ethanol, using a potent catalyst and a Dean-Stark apparatus for water removal.

Materials:

-

4-bromo-2,6-difluorophenylacetic acid (1.0 eq)

-

Ethanol (anhydrous, 10-20 eq)

-

Toluene (anhydrous)

-

Diphenylammonium triflate (DPAT) (0.02 eq, 2 mol%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus, reflux condenser, round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

-

Setup: Assemble the reaction flask with a Dean-Stark trap and reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: To the reaction flask, add 4-bromo-2,6-difluorophenylacetic acid (1.0 eq) and diphenylammonium triflate (0.02 eq).

-

Solvent and Reagent Alcohol: Add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M. Add anhydrous ethanol (10 eq).

-

Reaction: Heat the mixture to reflux. Toluene and water will form an azeotrope, which will be collected in the Dean-Stark trap, effectively removing water from the reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester product by flash column chromatography on silica gel.

Quantitative Data Summary:

| Alcohol | Catalyst Loading (mol%) | Reaction Time (h) | Typical Yield (%) |

| Methanol | 2% DPAT | 4-8 | >90% |

| Ethanol | 2% DPAT | 4-12 | >88% |

| Isopropanol | 5% DPAT | 12-24 | ~75%[9] |

| Benzyl Alcohol | 2% DPAT | 6-10 | >85% |

Section 3: Heterogeneous Catalysis for Process Efficiency

Causality: While potent homogeneous catalysts like DPAT are effective, their removal can complicate purification. Heterogeneous catalysts, which exist in a different phase from the reaction mixture, offer a compelling alternative.[10] Metal-Organic Frameworks (MOFs) such as UiO-66-NH₂ have emerged as highly efficient and reusable acid catalysts.[11][12][13] Their porous structure provides accessible Lewis acidic sites (Zr centers) that activate the carboxylic acid, while the solid nature allows for simple recovery by filtration, streamlining the process and improving sustainability.

Caption: Workflow for esterification using a heterogeneous catalyst.

Protocol 2: UiO-66-NH₂ Catalyzed Methyl Esterification

This protocol is adapted from methodologies for fluorinated aromatic carboxylic acids and is suitable for producing the methyl ester, a common precursor for transesterification.[11][12][13]

Materials:

-

4-bromo-2,6-difluorophenoxyacetic acid (1.0 eq)

-

Methanol (anhydrous, used as solvent and reagent)

-

UiO-66-NH₂ catalyst (5-10 wt%)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add 4-bromo-2,6-difluorophenoxyacetic acid (1.0 eq) and the UiO-66-NH₂ catalyst (e.g., 100 mg per 1 g of acid).

-

Reaction: Add a large excess of anhydrous methanol to serve as both the reagent and solvent. Heat the suspension to reflux with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 10-16 hours.[12]

-

Catalyst Removal: Cool the reaction mixture to room temperature. Remove the solid UiO-66-NH₂ catalyst by simple filtration through a pad of celite or a syringe filter.

-

Catalyst Regeneration: Wash the recovered catalyst with fresh methanol and dry under vacuum at 100-120 °C for several hours to prepare it for reuse.[11]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl ester.

-

Purification: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Section 4: Activating Strategies for Esterifying 4-bromo-2,6-difluorophenol

Causality: Phenols are significantly less nucleophilic than alcohols, and the electron-withdrawing halogens on the 4-bromo-2,6-difluorophenol further reduce its nucleophilicity.[14] Direct acid-catalyzed esterification is therefore often impractical. A more effective strategy is to activate the carboxylic acid component, converting it into a more potent acylating agent that can react with the weakly nucleophilic phenol. Reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) in combination with a base like pyridine or N-methylimidazole (NMI) achieve this by forming a highly reactive intermediate in situ.[15]

Protocol 3: TCFH-Mediated Esterification of 4-bromo-2,6-difluorophenol

This protocol uses a modern coupling agent to facilitate the reaction between a standard carboxylic acid and the challenging phenol substrate.

Materials:

-

4-bromo-2,6-difluorophenol (1.0 eq)

-

Carboxylic acid (e.g., acetic acid or benzoic acid, 1.1 eq)

-

TCFH (1.2 eq)

-

Pyridine (3.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine, anhydrous MgSO₄

Step-by-Step Methodology:

-

Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq), 4-bromo-2,6-difluorophenol (1.0 eq), and TCFH (1.2 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (3.0 eq) to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (1x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude ester by flash column chromatography.

Comparison of Activating Approaches:

| Method | Activating Agent | Key Benefit | Key Drawback |

| TCFH/Pyridine | TCFH | High yields, broad scope, non-corrosive byproducts.[15] | Reagent cost can be high. |

| Anhydride | Pivalic Anhydride | Inexpensive reagents, simple procedure.[14] | May require elevated temperatures. |

| Acyl Chloride | SOCl₂ or (COCl)₂ | Forms highly reactive acyl chloride.[9] | Generates corrosive HCl gas. |

Section 5: Summary and Method Selection Guide